5,5'-联吡啶

描述

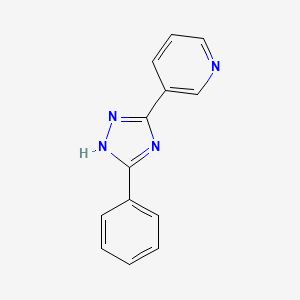

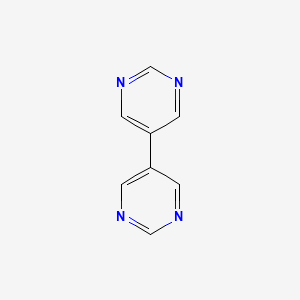

5,5’-Bipyrimidine is a chemical compound with the molecular formula C8H6N4. Its molecular weight is 158.1600 . It is used in various fields such as materials science and in the synthesis of complex molecular topologies .

Synthesis Analysis

The synthesis of 5,5’-Bipyrimidine can be efficiently conducted on a multigram scale from inexpensive starting materials . A scalable synthesis of 5,5’-dibromo-2,2’-bipyridine and its stepwise functionalization via Stille couplings has been reported . The synthesis takes 4-5 days: 1 day to prepare the key intermediate 2,2’-bipyridine dihydrobromide, 3 days for its reaction with bromine in a steel bomb reaction vessel, and 8 hours to isolate and purify the final product .Molecular Structure Analysis

The X-ray crystal structure of the coordination network formed between 5,5’-bipyrimidine and copper (I) iodide has been described . The structure is monoclinic with a = 7.3300 (8), b = 9.1834 (11), c = 9.0881 (10) Å, α = γ = 90, β = 92.143 (2) o and space group P 2 1 / c .Chemical Reactions Analysis

The synthesis of 5,5’-dibromo-2,2’-bipyridine and 5-bromo-2,2’-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, has been reported . The selective stepwise functionalization of 5,5’-dibromo-2,2’-bipyridine by consecutive Stille couplings is illustrated and documented in detail .Physical And Chemical Properties Analysis

5,5’-Bipyrimidine has a molecular weight of 158.1600 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Coordination Chemistry and Network Formation

5,5’-Bipyrimidine: is utilized in coordination chemistry to form complex networks with metals. A notable example is its interaction with copper (I) iodide , resulting in a three-dimensional coordination network . This network has potential applications in the development of new materials with unique properties such as catalysis or ion exchange.

Photocatalysis and Energy Conversion

In the field of energy conversion, 5,5’-Bipyrimidine derivatives are synthesized for use in photocatalytic processes . They are involved in the photoevolution of hydrogen from aqueous media, showing promise for sustainable energy solutions .

Organic Electronics and Hole Transport Materials

The compound serves as a core structure for synthesizing hole transport materials (HTMs) in organic electronics, particularly in perovskite solar cells . These materials facilitate the movement of positive charge carriers and are crucial for the efficiency of solar devices.

Material Science and Functional Materials Synthesis

In material science, 5,5’-Bipyrimidine is a key intermediate for creating functional materials. Its derivatives are used in the synthesis of complex molecular structures, which have applications ranging from biodiagnostics to photovoltaics and organic light-emitting diodes (OLEDs) .

Environmental UV Protection

Research has explored the role of bipyrimidine sequences in genomes as a photoprotective strategy against environmental UV radiation. The high G + C content and the resulting bipyrimidine signature in certain archaea reduce genomic photoreactivity, contributing to UV resistance .

Analytical Methods and Sensing

5,5’-Bipyrimidine: -linked frameworks are developed for fluorescence sensing of metal ions like cobalt (II) at nanomole levels. These frameworks can be used in various analytical methods to detect and quantify trace amounts of metals in environmental samples .

安全和危害

未来方向

5,5’-Bipyrimidine has been used for the self-assembly of a transition metal coordination polymer, resulting in the formation of a nickel (II) compound . It has also been used in the construction of highly functionalized bipyrimidine derivatives . The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials .

作用机制

Target of Action

5,5’-Bipyrimidine is a complex molecule with a variety of potential targets. It’s important to note that the targets of a compound can vary depending on its specific structure and the environment in which it is present .

Mode of Action

It’s known that bipyrimidine compounds can interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially affecting various biological processes .

Biochemical Pathways

It’s known that bipyrimidine compounds can be involved in various biochemical processes, such as dna damage and repair . For example, UV radiation can induce the formation of bipyrimidine photoproducts in DNA, leading to DNA damage

Pharmacokinetics

The bioavailability of a compound depends on these ADME properties, which can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological conditions .

Result of Action

It’s known that bipyrimidine compounds can have various effects at the molecular and cellular level, such as inducing dna damage and affecting cellular signaling pathways

Action Environment

The action, efficacy, and stability of 5,5’-Bipyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules can also influence the compound’s action, as they can compete with the compound for the same targets or alter the compound’s structure and properties .

属性

IUPAC Name |

5-pyrimidin-5-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRJZUWFXMJYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205160 | |

| Record name | 5,5'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Bipyrimidine | |

CAS RN |

56598-46-0 | |

| Record name | 5,5'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056598460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)